Cas no 892758-99-5 (1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one)

1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one 化学的及び物理的性質
名前と識別子
-
- 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
- STL145526
- AKOS001924941
- 1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one
- F3411-1416
- 892758-99-5
- 1-butyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one
- 1-butyl-3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one
- 1-Butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propyl-1-piperazinyl)-4(1H)-quinolinone
-
- インチ: 1S/C26H31ClFN3O3S/c1-3-5-10-31-18-25(35(33,34)20-8-6-7-19(27)15-20)26(32)21-16-22(28)24(17-23(21)31)30-13-11-29(9-4-2)12-14-30/h6-8,15-18H,3-5,9-14H2,1-2H3
- InChIKey: MXVCIEUYJKSNEI-UHFFFAOYSA-N
- ほほえんだ: N1(CCCC)C2=C(C=C(F)C(N3CCN(CCC)CC3)=C2)C(=O)C(S(C2=CC=CC(Cl)=C2)(=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 519.1758689g/mol
- どういたいしつりょう: 519.1758689g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 872
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5.5
じっけんとくせい
- 密度みつど: 1.279±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 690.2±55.0 °C(Predicted)
- 酸性度係数(pKa): 7.94±0.10(Predicted)
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-1416-10μmol |
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892758-99-5 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-1416-3mg |
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892758-99-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-1416-75mg |
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892758-99-5 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F3411-1416-20μmol |
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892758-99-5 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-1416-25mg |
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892758-99-5 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3411-1416-50mg |
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892758-99-5 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3411-1416-100mg |
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892758-99-5 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F3411-1416-20mg |
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892758-99-5 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-1416-30mg |
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892758-99-5 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3411-1416-5μmol |
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892758-99-5 | 5μmol |
$63.0 | 2023-09-10 |
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-oneに関する追加情報
Comprehensive Overview of 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one (CAS No. 892758-99-5)
The compound 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one (CAS No. 892758-99-5) is a highly specialized quinolin-4-one derivative with a unique molecular structure. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. The presence of a fluoro substituent at the 6-position and a propylpiperazine moiety at the 7-position enhances its pharmacological properties, making it a promising candidate for further research.
In recent years, the search for novel heterocyclic compounds has intensified, driven by the need for more effective therapeutic agents. 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one stands out due to its sulfonyl and piperazine functional groups, which are known to improve bioavailability and target specificity. Researchers are particularly interested in its potential role as a kinase inhibitor, a class of compounds that has revolutionized cancer treatment. The chlorobenzene moiety further adds to its structural diversity, opening avenues for customization.
The synthesis of 892758-99-5 involves multi-step organic reactions, including sulfonylation and alkylation, to achieve the desired molecular framework. Its 1,4-dihydroquinolin-4-one core is a privileged scaffold in medicinal chemistry, often associated with anti-inflammatory and antimicrobial activities. Given the growing demand for small-molecule therapeutics, this compound aligns well with current trends in precision medicine and personalized drug design.
From an industrial perspective, 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a valuable intermediate for the production of more complex pharmaceutical ingredients. Its fluoro and chloro substituents make it a versatile building block for further derivatization, catering to the needs of high-throughput screening platforms. The compound's stability under various conditions also makes it suitable for long-term storage, a critical factor for research laboratories.
Environmental and safety considerations are paramount when handling 892758-99-5. While not classified as a hazardous material, proper laboratory protocols must be followed to ensure safe usage. The compound's low toxicity profile and high purity make it an attractive option for academic and industrial researchers alike. As the scientific community continues to explore its applications, 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is poised to play a pivotal role in advancing drug discovery efforts.
In conclusion, CAS No. 892758-99-5 represents a fascinating example of modern chemical innovation. Its intricate structure and functional groups offer endless possibilities for therapeutic development, aligning with the global push for more effective and targeted treatments. As research progresses, this compound is likely to emerge as a key player in the next generation of bioactive molecules.
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